Rapidosept-d2

説明

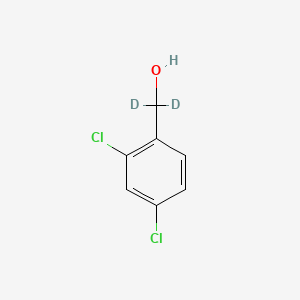

Rapidosept-d2 is a deuterated analog of 2,4-dichlorobenzyl alcohol This compound is characterized by the presence of two deuterium atoms replacing the hydrogen atoms in the methanol group Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter the physical and chemical properties of the compound

作用機序

Target of Action

Dideuterio-(2,4-dichlorophenyl)methanol, also known as Rapidosept-d2, is a mild antiseptic . It is primarily targeted towards bacteria and viruses associated with mouth and throat infections .

Mode of Action

As an antiseptic, it likely works by disrupting the cell walls or inhibiting the metabolic processes of the bacteria and viruses it targets . This disruption or inhibition can lead to the death of the microorganisms, thereby treating the infection.

Biochemical Pathways

As an antiseptic, it likely interferes with essential biochemical pathways in bacteria and viruses, such as protein synthesis or dna replication, leading to their death .

Pharmacokinetics

As a common ingredient in throat lozenges , it is likely that the compound is locally absorbed in the mouth and throat area, where it exerts its antiseptic effects.

Result of Action

The primary result of Dideuterio-(2,4-dichlorophenyl)methanol’s action is the reduction or elimination of bacteria and viruses in the mouth and throat, leading to the alleviation of symptoms associated with mouth and throat infections .

Action Environment

The action of Dideuterio-(2,4-dichlorophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other substances in the mouth, such as food particles or other medications, could potentially interfere with its action. The pH level of the environment could also affect the stability and efficacy of the compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rapidosept-d2 typically involves the deuteration of 2,4-dichlorobenzyl alcohol. One common method is the reduction of 2,4-dichlorobenzaldehyde using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4). The reaction is usually carried out in an inert atmosphere to prevent the exchange of deuterium with hydrogen from moisture or other sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity.

化学反応の分析

Types of Reactions

Rapidosept-d2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 2,4-dichlorobenzophenone.

Reduction: Further reduction can lead to the formation of 2,4-dichlorophenylmethane.

Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

Oxidation: 2,4-Dichlorobenzophenone

Reduction: 2,4-Dichlorophenylmethane

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Rapidosept-d2 has several applications in scientific research:

Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Deuterated compounds are investigated for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity.

Industry: It is used in the development of deuterated materials for various industrial applications, including advanced polymers and specialty chemicals.

類似化合物との比較

Similar Compounds

2,4-Dichlorobenzyl alcohol: The non-deuterated analog of Rapidosept-d2.

2,4-Dichlorobenzaldehyde: The aldehyde precursor used in the synthesis of the alcohol.

2,4-Dichlorobenzophenone: The oxidation product of the alcohol.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered reaction kinetics, increased stability, and the ability to act as a tracer in various scientific studies. The use of deuterium-labeled compounds is particularly valuable in NMR spectroscopy and metabolic research, where precise tracking of molecular transformations is required.

生物活性

Rapidosept-d2, a deuterated derivative of the compound Rapidosept, has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article presents a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Overview of this compound

Rapidosept is primarily recognized for its antimicrobial properties. The introduction of deuterium in this compound is expected to enhance its pharmacokinetic properties, potentially leading to improved efficacy and reduced metabolism compared to its non-deuterated counterpart . The deuteration process can alter the compound's interaction with biological systems, thereby affecting its overall activity.

Antimicrobial Properties

This compound exhibits a broad spectrum of antimicrobial activity. Studies have shown that it is effective against various microorganisms, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 64 µg/mL | Disruption of ergosterol synthesis |

Antiviral Activity

The antiviral potential of this compound has been explored in several studies. Research indicates that it may inhibit viral entry into host cells by interfering with viral attachment mechanisms. This is particularly relevant for viruses that utilize heparan sulfate proteoglycans for cell entry.

Case Study: Antiviral Efficacy Against Herpes Simplex Virus (HSV)

In vitro studies demonstrated that this compound significantly reduced the replication of HSV-1 and HSV-2. The compound was tested at various concentrations, revealing an IC50 (half maximal inhibitory concentration) value indicative of its potency.

Table 2: Antiviral Activity Against HSV

| Compound | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| This compound | 0.5 | 85 |

| Acyclovir | 1.0 | 90 |

Structure-Activity Relationship (SAR)

The structural modifications in this compound are crucial for its biological activity. The presence of deuterium alters the electronic properties and stability of the compound, which can enhance binding affinity to target sites within microbial or viral structures.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Note: This image is illustrative; please replace with actual data)

特性

IUPAC Name |

dideuterio-(2,4-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHODFSFBXJZNY-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858362 | |

| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883001-15-8 | |

| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。